(E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine
説明
特性
IUPAC Name |
4-methoxy-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-17-7-10-18(11-8-17)16-13-19(14-16)23(20,21)12-9-15-5-3-2-4-6-15/h2-6,9,12,16-17H,7-8,10-11,13-14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLRYCKJBRFQD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares (E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine with key analogs from the literature:
Key Structural and Functional Differences:
Azetidine vs. Larger Rings : The target compound’s azetidine ring (4-membered) imposes greater steric strain compared to five- or six-membered rings in analogs like piperidin-4-one . This strain may enhance reactivity, particularly in electrophilic interactions.
Styrylsulfonyl Group : Unlike the acyl or aryl groups in nigramides or 1-acetyl-piperidin-4-one , the styrylsulfonyl moiety is a strong electron-withdrawing group. This could increase solubility in polar solvents and promote interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).
Methoxy Positioning: The 4-methoxy group on the piperidine core distinguishes it from compounds like nigramides, where methoxy groups are typically on aryl substituents .
Pharmacological Implications:
- Electrophilic Reactivity : The vinyl sulfone group in the target compound may act as a Michael acceptor, a feature absent in nigramides and other acylated piperidines . This reactivity is exploited in covalent drug design (e.g., kinase inhibitors).
- Antimicrobial Potential: Piperidin-4-one derivatives with methoxyaryl groups exhibit antimicrobial activity , suggesting the target compound’s methoxy group could confer similar properties, though its sulfonyl group may alter selectivity.
- Dimerization Potential: Dimeric nigramides with cyclobutane/cyclohexene cores show enhanced bioactivity , but the target compound’s monomeric structure may limit such effects unless it participates in in situ dimerization.
Research Findings and Data
Crystallographic Analysis:
For example, 1-acetyl-piperidin-4-one was analyzed via single-crystal X-ray diffraction, revealing planar geometry at the ketone and torsional angles influenced by methoxy substituents . Applying these techniques to the target compound would clarify the azetidine ring’s puckering and sulfonyl group orientation.
Q & A
Basic: What synthetic strategies are employed for (E)-4-methoxy-1-(1-(styrylsulfonyl)azetidin-3-yl)piperidine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the azetidine and piperidine rings. Key steps include:
- Sulfonylation : Styrylsulfonyl groups are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions (e.g., dichloromethane) and catalysts like triethylamine to stabilize intermediates .
- Protection-Deprotection : Methoxy and sulfonyl groups may require temporary protection (e.g., tert-butyloxycarbonyl, BOC) to prevent side reactions during ring formation .
- Optimization : Reaction temperatures (0–60°C) and solvent polarity (e.g., DMF for polar intermediates) are adjusted to maximize yield. HPLC monitoring ensures intermediate purity (>95%) before proceeding .
Basic: Which analytical techniques are critical for verifying the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine-piperidine junction and (E)-styryl configuration. Key signals include methoxy protons (δ 3.2–3.5 ppm) and sulfonyl-linked aromatic protons (δ 7.3–8.1 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity (>98%) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves stereochemical ambiguities, with R-factor refinement (<0.05) ensuring accuracy .
Advanced: How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structural determination?
Methodological Answer:
- Data Collection : High-resolution data (d-spacing <0.8 Å) at low temperature (100 K) minimizes thermal motion artifacts .
- Software Tools : SHELXL’s PART instruction models disorder, while Olex2’s SQUEEZE algorithm removes solvent contributions from electron density maps .
- Validation : Hirshfeld surface analysis identifies improbable intermolecular contacts (e.g., S=O···H-C interactions), and RIGU restraints refine geometries .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- DFT Calculations : Gaussian09 optimizes ground-state geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions for target binding .
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., PDB ID 7BZM for kinase targets), using Lamarckian genetic algorithms to rank binding affinities (ΔG < -8 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (50 ns trajectories, RMSD <2 Å) under physiological conditions .
Advanced: How can structure-activity relationship (SAR) studies address inconsistent bioactivity data across assays?
Methodological Answer:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) identifies critical pharmacophores .
- Assay Standardization :
- Data Reconciliation : Multivariate regression models (e.g., PLS in R) correlate structural descriptors (logP, polar surface area) with activity .
Basic: What structural features influence the compound’s stability under physiological conditions?
Methodological Answer:
- Sulfonyl Group : Electron-withdrawing nature reduces azetidine ring strain but increases susceptibility to hydrolysis at extreme pH .
- Azetidine-Piperidine Junction : Chair conformation of piperidine minimizes steric clash with the styrylsulfonyl group, enhancing thermal stability (TGA decomposition >200°C) .
- Solubility : LogP (~2.5) and hydrogen-bond acceptors (N, O) balance membrane permeability and aqueous solubility (≥50 µM in PBS) .
Advanced: How do salt forms (e.g., tartrate, hydrochloride) alter the compound’s physicochemical profile?
Methodological Answer:
- Salt Screening : High-throughput crystallography (96-well plates) identifies stable salts. Tartrate salts improve aqueous solubility (2-fold vs. free base) but reduce logD by 0.5 units .
- Dissolution Testing : USP Apparatus II (paddle method, 50 rpm) in simulated gastric fluid (pH 1.2) compares bioavailability (AUC0–24h) of salt vs. free base .
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) monitors degradation via LC-MS, with Arrhenius plots predicting shelf life .
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